molecular formula C10H13N3O4 B13908112 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone

1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone

Cat. No.: B13908112
M. Wt: 239.23 g/mol
InChI Key: JGPSJLLXHGOCIO-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone (CAS: 2708292-32-2) is a high-purity chemical intermediate with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . This compound features a pyrazole ring, a prominent scaffold in medicinal chemistry known for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The presence of the nitro group and the tetrahydropyran (THP) protecting group on the pyrazole ring makes this molecule a versatile and valuable building block for the synthesis of more complex heterocyclic systems . The THP group is a common protecting group in organic synthesis that can be readily removed under mild acidic conditions, allowing for further functionalization of the pyrazole core. Its primary research application is as a sophisticated precursor in the development of novel therapeutic agents, particularly in constructing pyrazole-based drug candidates . The structural features of this compound make it a valuable intermediate for exploring structure-activity relationships (SAR) in pharmaceutical discovery programs. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

1-[5-nitro-2-(oxan-2-yl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C10H13N3O4/c1-7(14)8-6-9(13(15)16)11-12(8)10-4-2-3-5-17-10/h6,10H,2-5H2,1H3

InChI Key

JGPSJLLXHGOCIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1C2CCCCO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

The foundational step is the formation of the pyrazole ring by reacting hydrazines with β-diketones or their equivalents. For example, cyclocondensation of 4-substituted tetrahydropyranyl hydrazine derivatives with β-diketones yields pyrazoles bearing the tetrahydropyran moiety at the 2-position.

Step Reactants Conditions Outcome Reference
1 Tetrahydropyranyl hydrazine + β-diketone Ethanol, reflux, 12-24 h Formation of 2-tetrahydropyran-pyrazole core

Introduction of the Ethanone Group at the 3-Position

The acetylation of the pyrazole core at the 3-position is commonly achieved by reacting the pyrazole intermediate with ethanoyl chloride (acetyl chloride) under basic conditions such as in the presence of pyridine or triethylamine.

Step Reactants Conditions Yield (%) Notes Reference
2 2-Tetrahydropyran-pyrazole + ethanoyl chloride Basic medium (pyridine), 0-25°C, 2-6 h 70-85 Acylation at 3-position

Nitration at the 5-Position of Pyrazole

Nitration is performed either on the pyrazole intermediate or on the fully substituted compound. Common nitrating agents include nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid overreaction.

Step Reactants Conditions Yield (%) Notes Reference
3 3-Acetyl-2-tetrahydropyran-pyrazole + HNO3/H2SO4 0-5°C, short reaction time 60-75 Selective nitration at 5-position

Alternative Synthetic Routes and Variations

One-Pot Multi-Step Synthesis

Some protocols describe a one-pot synthesis combining cyclocondensation, acylation, and nitration sequentially without isolation of intermediates. This approach reduces purification steps but requires careful control of reaction conditions.

Step Procedure Description Conditions Yield (%) Reference
1-3 Sequential addition of hydrazine, β-diketone, ethanoyl chloride, and nitrating agent Ethanol solvent, temperature control, base addition 55-70

Use of Functionalized Precursors

In some studies, the tetrahydropyran substituent is introduced via a functionalized β-diketone or pyrazole precursor bearing a protected hydroxyl group, which is later deprotected to yield the final compound.

Characterization and Analysis

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Disadvantages Reference
Stepwise synthesis Hydrazine + β-diketone → Pyrazole → Acetylation → Nitration Reflux ethanol, basic acylation, low-temp nitration 60-85 High purity, well-controlled Multi-step, time-consuming
One-pot multi-step Hydrazine + β-diketone + acetyl chloride + nitrating agent Sequential addition, ethanol solvent 55-70 Reduced purification steps Requires careful control
Functionalized precursor Protected β-diketone or pyrazole derivative Standard cyclocondensation and deprotection 65-80 Allows selective substitution Additional protection steps

Chemical Reactions Analysis

1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of androgen receptor inhibition, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of androgen-dependent cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key Substituents IR C=O (cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound C₁₀H₁₃N₃O₄ 5-Nitro, 2-THP, 3-ethanone ~1700 THP: 3.5–4.5 (m); Pyrazole: 7.0–8.5
JWH-250 C₂₂H₂₅NO₂ Methoxyphenyl, pentylindole 1710 Methoxy: 3.80 (s); Indole: 6.5–7.5
Tetrazole-Piperidine Derivative C₁₄H₁₆N₆O Tetrazole, piperidine 1680 Piperidine: 1.5–2.5 (m); Aryl: 7.0–7.8
Oxadiazole-Pyrazole (4c) C₁₆H₁₉N₅O₂ Oxadiazole, 4-nitrophenyl 1710 CH₃: 2.50 (s); Oxadiazole: 6.62 (s)

Biological Activity

1-(5-Nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone (CAS Number: 2708292-32-2) is a compound that belongs to the pyrazole family, which has gained attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone is C10_{10}H13_{13}N3_3O4_4. The presence of the nitro group and the tetrahydropyran moiety in its structure contributes to its unique biological properties.

Biological Activities

The biological activities of pyrazole derivatives, including 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone, have been extensively studied. Key activities include:

1. Antioxidant Activity
Research indicates that pyrazole derivatives can act as antioxidants. A study highlighted the protective effects of certain thieno[2,3-c]pyrazole compounds against oxidative stress in fish erythrocytes, suggesting that similar mechanisms may be applicable to 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone .

2. Antimicrobial Activity
Pyrazole compounds have demonstrated significant antimicrobial properties. Various studies have reported their efficacy against a range of bacterial and fungal strains, indicating potential use in treating infections .

3. Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Several studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

4. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. They can inhibit certain enzymes involved in inflammatory processes, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

A notable study investigated the biological effects of various pyrazole derivatives, including those similar to 1-(5-nitro-2-tetrahydropyran-2-yl)pyrazol-3-yl)ethanone. The findings suggested:

  • Erythrocyte Protection: Compounds exhibited protective effects against toxic agents in fish models, indicating potential for use in environmental toxicology and aquaculture .
Treatment GroupControl4-NonylphenolCompound ACompound B
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.030.6 ± 0.16

This table summarizes the percentage of altered erythrocytes in different treatment groups exposed to toxic agents, demonstrating the protective effect of pyrazole derivatives.

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